molecular formula C3H5NaO5 B12056721 Sodium beta-hydroxypyruvate hydrate

Sodium beta-hydroxypyruvate hydrate

Cat. No.: B12056721
M. Wt: 144.06 g/mol
InChI Key: KSEDNTCSZJLSFJ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium beta-hydroxypyruvate hydrate can be synthesized through the reaction of beta-hydroxypyruvic acid with sodium hydroxide. The reaction typically involves dissolving beta-hydroxypyruvic acid in water and then adding sodium hydroxide to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade beta-hydroxypyruvic acid and sodium hydroxide, with controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium beta-hydroxypyruvate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include beta-hydroxypropionic acid and other derivatives of beta-hydroxypyruvate .

Scientific Research Applications

Sodium beta-hydroxypyruvate hydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium beta-hydroxypyruvate hydrate involves its role as a metabolite in the pathway of carbon in photorespiration. It acts as a substrate for enzymes like hydroxypyruvate reductase, which catalyze the conversion of D-amino acids to L-amino acids. This process is crucial in various metabolic pathways and has significant implications in biological research .

Comparison with Similar Compounds

Similar Compounds

    Lithium beta-hydroxypyruvate hydrate: Similar in structure but contains lithium instead of sodium.

    Beta-hydroxypyruvic acid: The parent compound without the sodium ion.

    Hydroxypyruvic acid phosphate lithium salt: A derivative with a phosphate group and lithium ion.

Uniqueness

Sodium beta-hydroxypyruvate hydrate is unique due to its specific applications in enzyme preparations and its role in the production of L-amino acids from D-amino acids. Its sodium ion also differentiates it from other similar compounds, providing distinct chemical properties and reactivity .

Properties

Molecular Formula

C3H5NaO5

Molecular Weight

144.06 g/mol

IUPAC Name

sodium;3-hydroxy-2-oxopropanoate;hydrate

InChI

InChI=1S/C3H4O4.Na.H2O/c4-1-2(5)3(6)7;;/h4H,1H2,(H,6,7);;1H2/q;+1;/p-1

InChI Key

KSEDNTCSZJLSFJ-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)C(=O)[O-])O.O.[Na+]

Origin of Product

United States

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